A Technical Guide to the Physicochemical Properties of Polyoxyethylene Sorbitan Trioleate (Polysorbate 85)
A Technical Guide to the Physicochemical Properties of Polyoxyethylene Sorbitan Trioleate (Polysorbate 85)
For Researchers, Scientists, and Drug Development Professionals
Polyoxyethylene sorbitan (B8754009) trioleate, commercially known as Polysorbate 85, is a non-ionic surfactant and emulsifier widely utilized across the pharmaceutical, cosmetic, and food industries.[1][2][3][4] Its utility stems from its ability to form and stabilize emulsions, solubilize poorly water-soluble substances, and act as a wetting and dispersing agent.[1][2][3] This guide provides an in-depth overview of its core physicochemical properties, the experimental protocols for their determination, and the structural basis for its function.
Core Physicochemical Properties
Polyoxyethylene sorbitan trioleate is synthesized by the esterification of sorbitol with three molecules of oleic acid, followed by ethoxylation with approximately 20 moles of ethylene (B1197577) oxide.[2][5][6] This structure imparts both hydrophilic (from the polyoxyethylene chains) and lipophilic (from the oleic acid chains) characteristics, making it an effective oil-in-water (O/W) emulsifier.[4][7]
The quantitative physicochemical properties of Polysorbate 85 are summarized in the table below.
| Property | Value |
| Identification | |
| CAS Number | 9005-70-3[1][7][8] |
| Synonyms | Polysorbate 85, Tween 85, PEG-20 Sorbitan Trioleate, Sorbimacrogol Trioleate 300[1][3][8] |
| Molecular Formula | C100H188O28 (Approximate)[1][7][8] |
| Molecular Weight | ~1838.5 g/mol [8] |
| Physical Properties | |
| Appearance | Amber to pale yellow, viscous oily liquid or gel.[1][2][9][10] |
| Odor | Mild, characteristic, and slightly oily.[2][3] |
| Density / Specific Gravity | ~1.00 - 1.05 g/cm³ at 25°C[1][9] |
| Viscosity | ~300 mPa·s at 25°C[11] |
| Flash Point | >149°C (>300°F)[1] |
| Boiling Point | Decomposes before boiling.[1][2] |
| Chemical Properties | |
| HLB Value | 11.0[1][7][9][12] |
| Acid Value | ≤ 2.0 mg KOH/g[11][13][14] |
| Saponification Value | 83 - 98 mg KOH/g[11][14] |
| Hydroxyl Value | 40 - 60 mg KOH/g[14] |
| Water Content (Moisture) | ≤ 3.0%[11][13] |
| pH (5% aqueous solution) | 5.5 - 7.5[10][15] |
| Solubility | |
| Water | Dispersible to soluble.[1][5][7] |
| Organic Solvents | Soluble in ethanol (B145695), methanol, ethyl acetate, and most vegetable and mineral oils; insoluble in acetone (B3395972) and polyethylene (B3416737) glycol.[1][2][3][7] |
Structure-Function Relationship
The emulsifying capability of Polysorbate 85 is a direct consequence of its molecular architecture. The molecule contains a central sorbitan ring, which is hydrophilic. Attached to this are long, lipophilic oleic acid fatty acid chains and hydrophilic polyoxyethylene (POE) chains. This amphipathic nature allows it to position itself at oil-water interfaces, reducing interfacial tension and stabilizing emulsion droplets. The Hydrophilic-Lipophilic Balance (HLB) value of 11.0 quantifies this balance, indicating its suitability as an oil-in-water emulsifier.[1][4][7][12]
Experimental Protocols
The determination of key quality attributes such as Acid, Saponification, and Hydroxyl values is critical for ensuring the purity and performance of Polysorbate 85. These are typically determined by titration.
Determination of Acid Value
The acid value represents the amount of free fatty acids present and is defined as the milligrams of potassium hydroxide (B78521) (KOH) required to neutralize the free acids in one gram of the substance.
-
Apparatus: Analytical balance, burette, conical flask.
-
Reagents: Neutralized ethanol (95%), 0.1 M potassium hydroxide (KOH) solution, phenolphthalein (B1677637) indicator solution.
-
Methodology:
-
Accurately weigh approximately 5-10 g of the Polysorbate 85 sample into a conical flask.
-
Add 50 mL of neutralized ethanol and dissolve the sample, warming gently if necessary.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with standardized 0.1 M ethanolic KOH solution until a faint pink color persists for at least 15-30 seconds.[16]
-
Record the volume of KOH solution used.
-
The Acid Value is calculated using the formula: Acid Value = (V × N × 56.1) / W Where:
-
V = Volume of KOH solution in mL
-
N = Normality of the KOH solution
-
56.1 = Molecular weight of KOH
-
W = Weight of the sample in grams
-
-
Determination of Saponification Value
The saponification value is a measure of the total free and esterified fatty acids, defined as the milligrams of KOH required to saponify one gram of the substance.
-
Apparatus: Analytical balance, reflux condenser, hot plate, burette, round-bottom flask.
-
Reagents: 0.5 M alcoholic KOH solution, 0.5 M hydrochloric acid (HCl) solution, phenolphthalein indicator solution.
-
Methodology:
-
Accurately weigh approximately 2 g of the sample into a 250 mL round-bottom flask.
-
Add 25.0 mL of 0.5 M alcoholic KOH solution.
-
Attach the flask to a reflux condenser and heat the mixture on a hot plate, maintaining boiling for 30-60 minutes to ensure complete saponification.
-
Allow the solution to cool slightly and add a few drops of phenolphthalein indicator.
-
Titrate the excess (unreacted) KOH in the hot solution with standardized 0.5 M HCl until the pink color disappears.
-
Perform a blank determination simultaneously, following the same procedure but without the sample.
-
The Saponification Value is calculated using the formula: Saponification Value = ((B - S) × N × 56.1) / W Where:
-
B = Volume of HCl used for the blank in mL
-
S = Volume of HCl used for the sample in mL
-
N = Normality of the HCl solution
-
56.1 = Molecular weight of KOH
-
W = Weight of the sample in grams
-
-
Determination of Hydroxyl Value
The hydroxyl value is a measure of the concentration of hydroxyl groups, defined as the milligrams of KOH required to neutralize the acid (typically acetic acid) capable of combining by acylation with one gram of the substance.[17][18]
-
Apparatus: Acetylation flask with reflux condenser, water bath, analytical balance, burette.
-
Reagents: Pyridine-acetic anhydride (B1165640) reagent, 0.5 M ethanolic KOH solution, neutralized ethanol, phenolphthalein indicator solution.
-
Methodology: A generalized workflow for this procedure is outlined below.
References
- 1. PEG-20 SORBITAN TRIOLEATE (POLYSORBATE 85) - Ataman Kimya [atamanchemicals.com]
- 2. atamankimya.com [atamankimya.com]
- 3. TWEEN 85 - Polyoxyethylene Sorbitan Trioleate_SORBITAN OLEATE,SPAN 80,SORBITOL,MALTITOL,DEXTROSE,GLUCOSE,MALTOSE,FRUCTOSE FACTORY SHANDONG LUZHOU CHEMICAL TECHNOLOGY CO., LTD. [luzhouchem.com]
- 4. Polyoxyethylene sorbitan trioleate | 9005-70-3 | Benchchem [benchchem.com]
- 5. POLYOXYETHYLENE (20) SORBITAN TRIOLEATE (POLYSORBATE 85) - Ataman Kimya [atamanchemicals.com]
- 6. POLYSORBATE 85 - Ataman Kimya [atamanchemicals.com]
- 7. Polysorbate 85, Polyoxyethylene Sorbitan Trioleate | C100H188O28 | 9005-70-3 - HUANA [huanachemical.com]
- 8. Polysorbate 85 - CD Formulation [formulationbio.com]
- 9. irosurfactant.com [irosurfactant.com]
- 10. makingcosmetics.com [makingcosmetics.com]
- 11. Polysorbate 85 | Fisher Scientific [fishersci.ca]
- 12. HLB Calculator - Materials [hlbcalc.com]
- 13. Tween 85 - Polyoxyethylene Sorbitan Trioleate [mhsurfactants.com]
- 14. Polysorbate 85 (Tween 85, PEG-20 Sorbitan Trioleate) [myskinrecipes.com]
- 15. redox.com [redox.com]
- 16. usp.org [usp.org]
- 17. Determination of Hydroxyl Value | Pharmaguideline [pharmaguideline.com]
- 18. digicollections.net [digicollections.net]
